Sodium 3-((ethylanilino)methyl)benzenesulphonate

Triarylmethane dye synthesis FD&C Blue No. 1 manufacturing Regulatory intermediate specification

Sodium 3-((ethylanilino)methyl)benzenesulphonate (CAS 42480-72-8) is the water-soluble, pre-neutralized meta-isomer sodium salt (m-EBASA) explicitly required for FDA-regulated FD&C Blue No. 1 and Fast Green FCF dye synthesis. Substituting with the free acid or para-isomer alters the spectrophotometric properties and regulatory compliance of the final dye. This high-purity intermediate ensures the correct isomeric distribution for condensation with sodium 2-formylbenzenesulfonate, minimizing subsidiary color impurities. An essential reference standard for HPLC method validation and residual EBASA quantification in food colorants.

Molecular Formula C15H16NNaO3S
Molecular Weight 313.3 g/mol
CAS No. 42480-72-8
Cat. No. B12671135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 3-((ethylanilino)methyl)benzenesulphonate
CAS42480-72-8
Molecular FormulaC15H16NNaO3S
Molecular Weight313.3 g/mol
Structural Identifiers
SMILESCCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=CC=C2.[Na+]
InChIInChI=1S/C15H17NO3S.Na/c1-2-16(14-8-4-3-5-9-14)12-13-7-6-10-15(11-13)20(17,18)19;/h3-11H,2,12H2,1H3,(H,17,18,19);/q;+1/p-1
InChIKeyXLOKOTCRRWNBGC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 3-((ethylanilino)methyl)benzenesulphonate (CAS 42480-72-8): Meta-Substituted Dye Intermediate for Regulated Triarylmethane Colorant Synthesis


Sodium 3-((ethylanilino)methyl)benzenesulphonate (CAS 42480-72-8) is the water-soluble sodium salt of 3-[(N-ethylanilino)methyl]benzenesulfonic acid, a sulfonated aromatic amine known industrially as EBASA (m-EBASA) [1]. This compound serves as a critical intermediate in the manufacture of regulated triarylmethane food colorants, including FD&C Blue No. 1 (Brilliant Blue FCF, CI 42090) and Food Green No. 3 (Fast Green FCF, CI 42053) [2]. As a benzenesulfonate derivative with molecular formula C₁₅H₁₆NNaO₃S and molecular weight 313.35 g/mol, it features a meta-substituted sulfonate group that distinguishes it from its para (CAS 84712-71-0) and ortho positional isomers . The compound's primary industrial role is as the N-ethyl-N-benzylaniline component in acid-catalyzed condensation reactions with o-sulfobenzaldehyde or p-hydroxy-o-sulfobenzaldehyde to form leuco bases that are subsequently oxidized to the final dyes [2].

Sodium 3-((ethylanilino)methyl)benzenesulphonate: Why Regiochemistry and Salt Form Prevent Simple Substitution by In-Class Analogs


Sodium 3-((ethylanilino)methyl)benzenesulphonate cannot be generically substituted by its closest analogs due to two interdependent factors: the positional isomerism of the sulfonate group on the aromatic ring and the salt form. The FDA-regulated synthesis of FD&C Blue No. 1 explicitly requires a mixture consisting mainly of the 3-[(ethylphenylamino)methyl]benzenesulfonic acid isomer, with lesser amounts of the 4- and 2-isomers [1]. Substituting the meta-sodium salt with the para-isomer sodium salt (CAS 84712-71-0) or the free acid form (CAS 101-11-1) would alter the isomeric distribution of the condensation product, directly affecting the final dye's regulatory compliance and spectrophotometric properties . Commercial EBASA starting material is known to consist of a mixture of ortho-, meta-, and para-isomers, with the meta-isomer predominating; any deviation in this isomeric ratio propagates into the final dye as isomeric impurities (m,p-G3, o,m-G3, p,p-G3, o,p-G3, and o,o-G3) that must be analytically controlled [2]. Furthermore, the sodium salt provides the requisite aqueous solubility for the condensation reaction, whereas the free acid is only slightly water-soluble, making direct substitution impractical without process re-optimization .

Sodium 3-((ethylanilino)methyl)benzenesulphonate: Quantitative Differentiation Evidence for Scientific Procurement


Regiochemical Identity Defined by FDA Regulation: Meta-Isomer as the Primary Required Intermediate for FD&C Blue No. 1

The FDA Code of Federal Regulations (21 CFR §74.2101) explicitly defines the manufacturing process for FD&C Blue No. 1 as the acid-catalyzed condensation of 1 mole of sodium 2-formylbenzenesulfonate with 2 moles taken from a mixture consisting MAINLY of 3-[(ethylphenylamino)methyl]benzenesulfonic acid (the meta-isomer) and lesser amounts of 4-[(ethylphenylamino)methyl]benzenesulfonic acid (para-isomer) and 2-[(ethylphenylamino)methyl]benzenesulfonic acid (ortho-isomer) [1]. This regulatory language establishes the meta-isomer as the quantitatively predominant and required intermediate. The sodium 3-((ethylanilino)methyl)benzenesulphonate form (CAS 42480-72-8) is the pre-neutralized, water-soluble sodium salt of this specified meta-isomer, ready for direct use in the condensation step without additional neutralization [2].

Triarylmethane dye synthesis FD&C Blue No. 1 manufacturing Regulatory intermediate specification

Sodium Salt vs. Free Acid: Aqueous Solubility Advantage for Condensation Reaction Processing

The sodium salt form (CAS 42480-72-8, MW 313.35 g/mol) provides significantly enhanced water solubility compared to the free acid form EBASA (CAS 101-11-1, MW 291.37 g/mol). The free acid is reported as only slightly soluble in water [1], whereas the sodium salt, by virtue of its ionic sulfonate group, exhibits high aqueous solubility . The dye synthesis condensation reaction with o-sulfobenzaldehyde or p-hydroxy-o-sulfobenzaldehyde is conducted in aqueous acidic media; the pre-dissolved sodium salt form enables homogeneous reaction conditions without the need for in situ neutralization [2]. The molecular weight difference (313.35 vs. 291.37 g/mol, a 7.5% increase) must also be accounted for in stoichiometric calculations during scale-up: to deliver 2 moles of the aniline moiety, 626.7 g of sodium salt is required versus 582.7 g of free acid.

Aqueous dye synthesis Salt form solubility Process chemistry

Commercial EBASA Isomeric Composition: Meta-Isomer Predominance and Its Impact on Final Dye Isomer Purity

Commercial EBASA, the starting material for Food Green No. 3 (Fast Green FCF) and FD&C Blue No. 1, is known to consist of a mixture of ortho-, meta-, and para-isomers, with the meta-isomer predominating [1]. This isomeric distribution in the starting material directly propagates into the final dye product: commercial Fast Green FCF contains five of the six possible positional isomers (m,m-G3 as the main product, plus m,p-G3, o,m-G3, p,p-G3, and o,p-G3 as sub-products), all confirmed by LC/MS and quantified by analytical HPLC [1]. The procurement of high-purity sodium 3-((ethylanilino)methyl)benzenesulphonate with enriched meta-isomer content directly reduces the formation of undesirable isomeric byproducts in the final dye. By contrast, the para-isomer sodium salt (CAS 84712-71-0), if used as a substitute, would increase the proportion of p,p-G3 and m,p-G3 isomers in the final dye, altering its spectrophotometric profile and potentially exceeding subsidiary color limits set by regulatory authorities .

Isomeric purity Dye quality control Subsidiary color regulation

Purity Specifications: Technical-Grade Free Acid vs. High-Purity Sodium Salt for Regulated Dye Manufacture

Commercially available EBASA free acid (CAS 101-11-1) is typically supplied at purity levels of ≥94.5% (content) with HPLC purity ≥99% , or alternatively at ≥85% content with ≥99% purity [1]. The sodium salt form (CAS 42480-72-8) benefits from an additional purification opportunity during salt formation, as the conversion from free acid to sodium salt can be coupled with recrystallization to remove neutral organic impurities and unreacted starting materials. The free acid's melting point is reported as 238–247°C , while the sodium salt decomposes without a defined melting point, which is characteristic of sulfonate salts. For regulated food dye manufacturing, the residual EBASA level in the final colorant is strictly limited (max 0.30% by mass for Brilliant Blue FCF [2]), making the purity of the input intermediate a critical process parameter.

Intermediate purity Dye intermediate procurement Quality specifications

Sodium 3-((ethylanilino)methyl)benzenesulphonate: High-Value Application Scenarios Based on Verified Differential Evidence


FD&C Blue No. 1 (Brilliant Blue FCF, CI 42090) Regulated Synthesis

The FDA-mandated manufacturing route for FD&C Blue No. 1 requires the acid-catalyzed condensation of 1 mole of sodium 2-formylbenzenesulfonate with 2 moles from a mixture consisting mainly of 3-[(ethylphenylamino)methyl]benzenesulfonic acid (meta-isomer), with lesser amounts of the para- and ortho-isomers [1]. Procurement of sodium 3-((ethylanilino)methyl)benzenesulphonate (CAS 42480-72-8) as the pre-neutralized, water-soluble meta-isomer sodium salt ensures that the intermediate is provided in the correct salt form and regiochemical identity for direct use in this regulated process. The compound's high aqueous solubility facilitates homogeneous condensation conditions, while enrichment in the meta-isomer maximizes the yield of the desired m,m-B1 main product and minimizes the formation of m,p-B1 and other isomeric subsidiary colors that are subject to regulatory limits .

Food Green No. 3 (Fast Green FCF, CI 42053) Synthesis with Controlled Isomeric Profile

Fast Green FCF is prepared by condensation of 1 mole of p-hydroxy-o-sulfobenzaldehyde (HSBA) with 2 moles of m-EBASA, followed by oxidation [1]. The commercial starting material EBASA is a mixture of ortho-, meta-, and para-isomers with the meta-isomer predominating, which leads to five of six possible isomeric dye products in the final colorant [1]. Using sodium 3-((ethylanilino)methyl)benzenesulphonate with verified high meta-isomer enrichment reduces the formation of o,m-G3, p,p-G3, o,p-G3, and m,p-G3 subsidiary isomers, directly improving the spectrophotometric purity of the final dye. This is particularly important for analytical reference standard preparation, where m,m-G3 of defined isomeric purity is required as the primary calibrant for HPLC-based purity assessment of food colorants [2].

Subsidiary Color Reference Standard Preparation for Food Dye Quality Control

Residual EBASA is regulated as a dye intermediate impurity in Brilliant Blue FCF, with a maximum limit of 0.30% by mass [1]. The sodium 3-((ethylanilino)methyl)benzenesulphonate compound, available in high purity as the defined sodium salt, serves as an essential reference material for HPLC method development and validation for the determination of residual EBASA in final food colorant products. The well-defined molecular structure (C₁₅H₁₆NNaO₃S, MW 313.35) and the absence of free acid variability make the sodium salt the preferred form for preparing calibration standards, spike-recovery experiments, and system suitability tests in QC laboratories supporting food dye manufacture .

Structure-Activity Studies on Triarylmethane Dye Intermediates and Isomeric Byproduct Identification

The identification and quantification of isomeric and subsidiary colors in commercial food dyes relies on access to authentic intermediate standards. The sodium 3-((ethylanilino)methyl)benzenesulphonate (meta-isomer) and its para-isomer counterpart (sodium 4-[(ethylanilino)methyl]benzenesulphonate, CAS 84712-71-0) are both required as reference compounds for LC/MS and HPLC method development aimed at resolving and quantifying the positional isomers in Fast Green FCF and Brilliant Blue FCF [1]. The availability of the pure sodium salt forms of each positional isomer enables unambiguous peak assignment in chromatographic separations and facilitates the determination of isomer ratios in commercial dye lots, supporting both regulatory compliance testing and process optimization in dye manufacturing .

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